molecular formula C8H9FO2 B14900115 2-Fluoro-4-(1-hydroxyethyl)phenol

2-Fluoro-4-(1-hydroxyethyl)phenol

Cat. No.: B14900115
M. Wt: 156.15 g/mol
InChI Key: HXGFGGQHVBUIFM-UHFFFAOYSA-N
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Description

2-Fluoro-4-(1-hydroxyethyl)phenol is an organic compound with the molecular formula C8H9FO2 It is a substituted phenol, characterized by the presence of a fluorine atom at the second position and a hydroxyethyl group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Fluoro-4-(1-hydroxyethyl)phenol involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild and green conditions . The reaction is scalable and can be performed at room temperature with a short reaction time.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the selection of appropriate catalysts and reagents is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(1-hydroxyethyl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

2-Fluoro-4-(1-hydroxyethyl)phenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(1-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-(1-hydroxyethyl)phenol: Similar structure but with different substitution pattern.

    2-Fluoro-4-(hydroxymethyl)phenol: Similar structure with a hydroxymethyl group instead of a hydroxyethyl group.

    4-(2-Hydroxyethyl)phenol: Lacks the fluorine atom, making it less reactive.

Uniqueness

2-Fluoro-4-(1-hydroxyethyl)phenol is unique due to the presence of both the fluorine atom and the hydroxyethyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the hydroxyethyl group allows for versatile chemical modifications.

Properties

Molecular Formula

C8H9FO2

Molecular Weight

156.15 g/mol

IUPAC Name

2-fluoro-4-(1-hydroxyethyl)phenol

InChI

InChI=1S/C8H9FO2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,10-11H,1H3

InChI Key

HXGFGGQHVBUIFM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)O)F)O

Origin of Product

United States

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